molecular formula C12H16ClNO B11955570 4'-Chloro-2,2,2'-trimethylpropionanilide CAS No. 68965-77-5

4'-Chloro-2,2,2'-trimethylpropionanilide

Cat. No.: B11955570
CAS No.: 68965-77-5
M. Wt: 225.71 g/mol
InChI Key: ZNOIVABHKZATSH-UHFFFAOYSA-N
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Description

4’-Chloro-2,2,2’-trimethylpropionanilide is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is a member of the anilide family, characterized by the presence of an amide group attached to an aromatic ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2,2’-trimethylpropionanilide typically involves the reaction of pivaloyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for 4’-Chloro-2,2,2’-trimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2,2’-trimethylpropionanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

4’-Chloro-2,2,2’-trimethylpropionanilide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2,2’-trimethylpropionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2,2,2’-trimethylpropionanilide
  • 4’-Chloro-2,2-dimethylpropionanilide
  • 2,2,4’-Trimethylpropionanilide

Uniqueness

4’-Chloro-2,2,2’-trimethylpropionanilide is unique due to the specific positioning of the chlorine atom and the trimethylpropionanilide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

68965-77-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16ClNO/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ZNOIVABHKZATSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

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